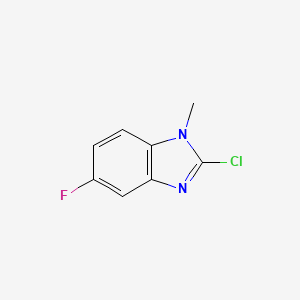![molecular formula C13H23BO2 B6206789 4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane CAS No. 2246920-37-4](/img/no-structure.png)
4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane” is a chemical compound. It is a type of boronic ester, which are organic compounds containing a boron atom . Boronic esters are known for their role in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular formula of this compound is C10H19BO2 . It contains a boron atom, which is part of a dioxaborolane ring. This ring is substituted with two methyl groups and a prop-1-en-1-yl group that is further substituted with a methylcyclopropyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, boronic esters are generally known to participate in various types of reactions. One of the most notable is the Suzuki-Miyaura cross-coupling, which is a type of chemical reaction where a carbon-carbon bond is formed between a boronic ester and an organic halide in the presence of a palladium catalyst .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane involves the reaction of 2-methyl-1-cyclopropyl-1-propene with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-1-cyclopropyl-1-propene", "2,2,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Add 2-methyl-1-cyclopropyl-1-propene and 2,2,5,5-tetramethyl-1,3,2-dioxaborolane to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |
CAS-Nummer |
2246920-37-4 |
Produktname |
4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane |
Molekularformel |
C13H23BO2 |
Molekulargewicht |
222.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



